tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate
Overview
Description
tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate: is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is known for its role as a small molecule inhibitor of glutaminase, an enzyme that plays a key role in the metabolism of cancer cells. This compound is also referred to as CB-839 in some scientific literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-cyclohexylethylamine. The reaction is carried out under mild conditions, often using di-tert-butyl dicarbonate (Boc2O) as a reagent . The reaction proceeds efficiently in the presence of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Medicine: It has potential therapeutic applications as an inhibitor of glutaminase, which is involved in the metabolism of cancer cells. This makes it a promising candidate for cancer treatment.
Mechanism of Action
The primary mechanism of action of tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting this enzyme, the compound disrupts the metabolic pathways that cancer cells rely on for growth and survival. This inhibition leads to a decrease in the availability of glutamate, which is essential for the synthesis of nucleotides and other biomolecules necessary for cell proliferation.
Comparison with Similar Compounds
tert-Butyl N-(2-oxoethyl)carbamate: This compound is structurally similar but contains an oxo group instead of an amino group.
tert-Butyl N-(2-aminoethyl)carbamate: Similar structure but lacks the cyclohexyl group.
tert-Butyl N-(2-amino-2-phenylethyl)carbamate: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: tert-Butyl N-(2-amino-2-cyclohexylethyl)carbamate is unique due to its specific inhibition of glutaminase and its potential therapeutic applications in cancer treatment. The presence of the cyclohexyl group provides distinct steric and electronic properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPJHDPETSIJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1270370-49-4 | |
Record name | tert-butyl N-(2-amino-2-cyclohexylethyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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